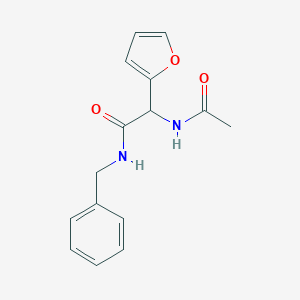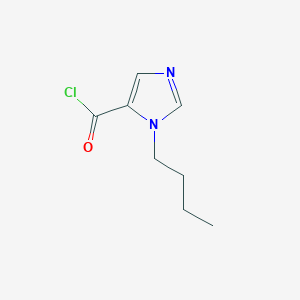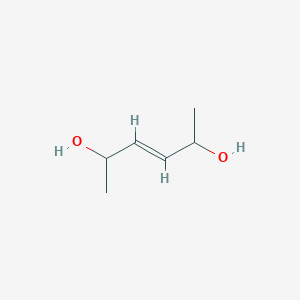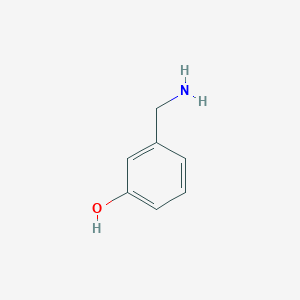
3-(Aminomethyl)phenol
Übersicht
Beschreibung
3-(Aminomethyl)phenol, also known as 3-aminophenol, is an organic compound with the molecular formula C6H7NO. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of phenol and is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. 3-Aminophenol is also used in scientific research, as it can be used to study the mechanism of action of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
A derivative, Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, has been identified as a potent high-ceiling diuretic, which suggests its potential applications in pharmacological research (Lee et al., 1984).
Materials Science
Electro-oxidation of 3-aminophenol on mild steel substrate can form continuous thin polymers, potentially increasing surface reactivity and adhesion of organic coatings (Harun, Lyon, & Marsh, 2005).
Saluretic Agents
2-(aminomethyl)phenols show promise as a new class of saluretic agents, with some compounds demonstrating high activity in rats and dogs (Deana et al., 1983).
Chemical Reactions
Oxidation of 2-aminomethyl phenols by molecular oxygen in the presence of iron and iron(II) chloride yields aldehyde, formamide, and oxazine, with tertiary amine oxide playing a possible intermediate role in the oxidative dealkylation process (Sparfel et al., 1990).
Diuretic and Anti-inflammatory Properties
Some 2-(aminomethyl)phenols have shown significant antihypertensive activity and topical saluretic and antiinflammatory properties (Stokker et al., 1980).
Synthetic Chemistry
Manganese-catalyzed aminomethylation of aromatic compounds with methanol as a C1 source offers a more sustainable method for the synthesis of aminomethylated products (Mastalir et al., 2017).
Benzoxazine Synthesis
Hydrolytic ring-opening of benzoxazines can successfully produce stable intermediates, 2-(aminomethyl) phenolic derivatives, for novel benzoxazine synthesis (Cui et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound and a derivative of phenol . It primarily targets the dopamine (DA) levels in the prefrontal cortex . Dopamine is a neurotransmitter that plays several important roles in the brain and body. It is involved in reward, motivation, memory, attention, and even regulating body movements .
Mode of Action
The compound interacts with its target by acting as a dopamine inhibitor . It reduces the levels of dopamine in the prefrontal cortex . This interaction and the resulting changes can have significant effects on the functions regulated by dopamine.
Biochemical Pathways
This compound is a phenolic compound, and phenolic compounds are secondary metabolites of plants . They are biosynthetically formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a broad range of physiological roles in plants .
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the reduction of dopamine levels in the prefrontal cortex . This can influence various brain functions, including reward, motivation, memory, and attention. The specific molecular and cellular effects would depend on the context and the individual’s overall neurochemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that it might be affected by the hydration and alcohol levels in the body Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.
Eigenschaften
IUPAC Name |
3-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
| Record name | NoName_3499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73604-31-6, 73804-31-6 | |
| Record name | 3-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




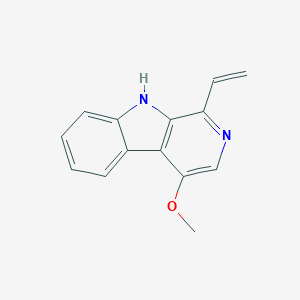

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)



